molecular formula C19H27N7O2 B12356110 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea

1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea

Katalognummer: B12356110
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: IEOFHBVUQLXMIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a cyclopropyl group, a benzimidazole ring, and a morpholine moiety. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer .

Vorbereitungsmethoden

The synthesis of 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the morpholine group and the cyclopropyl moiety. The final step involves the formation of the urea linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Analyse Chemischer Reaktionen

1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea involves the inhibition of specific kinases, such as Aurora A and B kinases. These kinases play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting these kinases, the compound can arrest tumor growth and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea is unique due to its specific combination of functional groups and its potent kinase inhibition properties. Similar compounds include:

Eigenschaften

Molekularformel

C19H27N7O2

Molekulargewicht

385.5 g/mol

IUPAC-Name

1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea

InChI

InChI=1S/C19H27N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9,13,16-17,20,25H,2-3,5-8,10-11H2,(H,22,23)(H2,21,24,27)

InChI-Schlüssel

IEOFHBVUQLXMIH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)NC2CNNC2C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.